molecular formula C10H8BrNOS B8284950 2-(4-Bromo-3-methoxyphenyl)thiazole

2-(4-Bromo-3-methoxyphenyl)thiazole

Cat. No.: B8284950
M. Wt: 270.15 g/mol
InChI Key: HNJXQNYYVMBOFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromo-3-methoxyphenyl)thiazole is a versatile aromatic thiazole derivative intended for research and development as a chemical building block. The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs, and is known for its diverse biological activities . This compound features a bromine atom on the phenyl ring, which makes it a valuable intermediate for further chemical modifications via cross-coupling reactions, such as Suzuki or Heck reactions, to create more complex molecular architectures. Researchers can utilize this compound in the design and synthesis of novel molecules targeting various therapeutic areas. Thiazole-based compounds have demonstrated significant potential as inhibitors of key enzymatic targets, including tyrosine kinases like EGFR and VEGFR-2, which are crucial in cancer research . Furthermore, thiazole derivatives are frequently investigated for their antimicrobial properties, particularly as inhibitors of bacterial DNA gyrase, a validated target for antibacterial agents . The structural motif of this compound makes it a candidate for developing new chemical entities with potential anticancer, antioxidant, and antibacterial activities. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H8BrNOS

Molecular Weight

270.15 g/mol

IUPAC Name

2-(4-bromo-3-methoxyphenyl)-1,3-thiazole

InChI

InChI=1S/C10H8BrNOS/c1-13-9-6-7(2-3-8(9)11)10-12-4-5-14-10/h2-6H,1H3

InChI Key

HNJXQNYYVMBOFY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=NC=CS2)Br

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 2-(4-Bromo-3-methoxyphenyl)thiazole and Analogues

The construction of the 2-arylthiazole skeleton is primarily achieved through several classical and widely adopted synthetic strategies.

Hantzsch Thiazole (B1198619) Synthesis and its Adaptations

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and versatile methods for constructing the thiazole ring. synarchive.comchemicalbook.com This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide. synarchive.comyoutube.com For the synthesis of this compound, the logical precursors would be 2-bromo-1-(4-bromo-3-methoxyphenyl)ethan-1-one and thioformamide.

The mechanism commences with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, leading to the formation of an intermediate. nih.govnih.gov Subsequent intramolecular cyclization via attack of the thioamide's nitrogen on the carbonyl carbon, followed by dehydration, yields the aromatic thiazole ring. youtube.comnih.gov

Adaptations of the Hantzsch synthesis are numerous and allow for the introduction of various substituents onto the thiazole ring. For instance, using substituted thioamides or thioureas can lead to diverse 2-substituted thiazoles. nih.govorganic-chemistry.org The reaction of thiourea (B124793) with α-halocarbonyl compounds, for example, is a common route to obtaining 2-aminothiazoles. nih.gov

Reactant 1Reactant 2Product TypeReference
α-HaloketoneThioamide2,4-Disubstituted Thiazole synarchive.com
α-HaloketoneThiourea2-Amino-4-substituted Thiazole nih.gov
2-BromoacetophenonesThiourea/Selenourea2-Aminothiazoles/2-Amino-1,3-selenazoles organic-chemistry.org

Cyclization Reactions Involving Alpha-Halocarbonyl Precursors

Beyond the classic Hantzsch synthesis, various other cyclization strategies utilize α-halocarbonyl compounds as key building blocks for the thiazole core. nih.gov These methods often involve reaction with different sulfur and nitrogen-containing nucleophiles.

One such approach involves the reaction of α-haloketones with thiosemicarbazides or thiosemicarbazones, which provides access to 2-hydrazinothiazole and thiazol-2-yl-hydrazone derivatives, respectively. nih.gov The versatility of the α-halocarbonyl component is also demonstrated by the use of α-haloesters in place of α-haloketones. nih.gov

Furthermore, the synthesis of 2-amino-4-arylthiazoles can be achieved through the α-bromination of an appropriate acetophenone (B1666503) followed by condensation with thiourea. nih.gov For example, the synthesis of 2-amino-4-(2-pyridyl)thiazole involves the initial α-bromination of 2-acetylpyridine. nih.gov This highlights a two-step process where the α-halocarbonyl is generated in situ or as a separate step before the cyclization.

Condensation Reactions for Thiazole Ring Formation

Condensation reactions are a cornerstone of thiazole synthesis, providing a direct route to the heterocyclic core. A notable example is the copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) (KSCN), which yields thiazoles under mild conditions with good functional group tolerance. organic-chemistry.org Another approach involves the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine (B128534) to produce 5-arylthiazoles. organic-chemistry.org

Bromination Strategies for Arylthiazole Core Modification

The introduction of a bromine atom onto the aryl or thiazole ring is a crucial step for producing compounds like this compound and for enabling further cross-coupling reactions.

Electrophilic bromination of 2-aminothiazoles typically occurs at the 5-position of the thiazole ring. zenodo.org This is a common strategy for functionalizing the thiazole core itself. For arylthiazoles, direct bromination of the aryl ring can be achieved using various brominating agents. The reaction of 2-amino-4-arylthiazoles with molecular bromine under acidic conditions can lead to bromination on the aryl ring. nih.gov

An alternative to direct bromination of the final thiazole is the use of a pre-brominated starting material. For instance, the synthesis could start with a brominated benzaldehyde (B42025) or acetophenone which is then carried through the thiazole-forming reaction sequence. The synthesis of 4,7-dibromo-2,1,3-benzothiadiazole, for example, can be achieved by brominating the parent heterocycle. utm.my N-Bromosuccinimide (NBS) is another common reagent for the bromination of heterocyclic compounds. utm.mynumberanalytics.com

Nucleophilic and Electrophilic Substitution Reactions on Thiazole Scaffolds

The reactivity of the thiazole ring allows for both nucleophilic and electrophilic substitution reactions, providing avenues for further diversification of the this compound scaffold.

Electrophilic Substitution: The thiazole ring is generally susceptible to electrophilic attack, with the C5-position being the most favored site, followed by the C4-position. chemicalbook.comnumberanalytics.com This is due to the electron-donating effect of the sulfur atom. pharmaguideline.com Halogenation, nitration, and Friedel-Crafts acylation are common electrophilic substitution reactions observed on the thiazole ring. numberanalytics.com The presence of an electron-donating group at the C2 position can further facilitate electrophilic attack at the C5 position. pharmaguideline.com

Nucleophilic Substitution: The C2-position of the thiazole ring is electron-deficient and therefore susceptible to nucleophilic attack. chemicalbook.compharmaguideline.com However, these reactions often require a strong nucleophile or activation of the ring. pharmaguideline.com A leaving group at the C2-position can be displaced by a nucleophile. pharmaguideline.com Nucleophilic aromatic substitution (SNAr) reactions can occur on thiazoles bearing a suitable leaving group. numberanalytics.com

Reaction TypePosition of AttackInfluencing FactorsReference
Electrophilic SubstitutionC5 > C4Electron-donating groups at C2 chemicalbook.compharmaguideline.com
Nucleophilic SubstitutionC2Presence of a good leaving group, strong nucleophile numberanalytics.compharmaguideline.com

Advanced Synthetic Techniques for Thiazole Derivative Synthesis

To improve reaction efficiency, reduce reaction times, and move towards more environmentally friendly processes, modern synthetic techniques are increasingly being applied to the synthesis of thiazole derivatives. bepls.com

Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry. rsc.org It has been successfully employed in the Hantzsch thiazole synthesis, often leading to higher yields and significantly shorter reaction times compared to conventional heating methods. bepls.comnih.gov For example, a domino alkylation-cyclization reaction of propargyl bromides with thioureas under microwave irradiation produces 2-aminothiazoles in just a few minutes with high yields. organic-chemistry.org Microwave conditions have also been used for the synthesis of trisubstituted thiazoles from arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in water. bepls.com

Solvent-Free Conditions: The development of solvent-free reaction conditions is a key aspect of green chemistry. bepls.comresearchgate.net The Hantzsch condensation of 2-bromoacetophenones with thiourea can be performed without a solvent, leading to the rapid and eco-friendly synthesis of 2-aminothiazoles. organic-chemistry.org These reactions can be complete in a matter of seconds, with products obtained in good yields after a simple workup. organic-chemistry.org

Post-Synthetic Modifications and Derivatization of this compound

The structural framework of this compound offers multiple avenues for post-synthetic modification and derivatization, enabling the generation of a diverse library of analogues for various scientific investigations, particularly in medicinal chemistry and materials science. The key functional handles for these transformations are the aryl bromide, the methoxy (B1213986) group, and the thiazole ring itself.

The bromine atom on the phenyl ring is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a vast array of substituents.

One of the most widely employed modifications is the Suzuki-Miyaura coupling reaction. This reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This methodology has been successfully applied to structurally similar 2-(bromophenyl)benzothiazole systems, demonstrating its feasibility for the target compound. For instance, 2-(4-bromophenyl)benzo[d]thiazole has been coupled with various arylboronic acids to produce biaryl structures with high yields. hpu2.edu.vn Similarly, Suzuki coupling has been utilized for sterically hindered 2'-bromo-2-aryl benzothiazoles, indicating the robustness of this method. nih.gov

Another pivotal transformation is the Buchwald-Hartwig amination, which allows for the formation of carbon-nitrogen bonds. This palladium-catalyzed reaction couples the aryl bromide with a primary or secondary amine. This method is instrumental in introducing diverse amine functionalities, which are prevalent in biologically active molecules. The Buchwald-Hartwig amination is a general and widely used method for the synthesis of aryl amines from aryl halides and has been successfully applied to a variety of heterocyclic substrates. wikipedia.orglibretexts.orgnih.govchemspider.com

The following interactive table summarizes representative palladium-catalyzed cross-coupling reactions applicable to the derivatization of the bromo-substituent.

Reaction NameReagents & ConditionsProduct TypeRepresentative Example on an Analogous Substrate
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst (e.g., Pd₂(dba)₃), Base (e.g., K₂CO₃), Solvent (e.g., Toluene)Biaryl compoundCoupling of 2-(4-bromophenyl)benzo[d]thiazole with phenylboronic acid. hpu2.edu.vn
Buchwald-Hartwig Amination Primary or secondary amine, Pd catalyst (e.g., [Pd₂(dba)₃]), Ligand (e.g., BINAP), Base (e.g., NaOtBu), Solvent (e.g., Toluene)Aryl amineCoupling of 2-bromo-6-methylpyridine (B113505) with (+/-)-trans-1,2-diaminocyclohexane. chemspider.com

The methoxy group on the phenyl ring also serves as a point for modification, primarily through ether cleavage reactions to yield the corresponding phenol (B47542). This transformation is typically achieved under acidic conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.org The resulting phenol can then be further functionalized, for example, through O-alkylation or conversion to triflates for subsequent cross-coupling reactions. The cleavage of aryl methyl ethers is a well-established transformation in organic synthesis. mdma.chwikipedia.orgorganic-chemistry.org More selective methods for the deprotection of methoxybenzyl ethers have also been developed. researchgate.net

The thiazole ring itself can also undergo modification, although this is generally less common than derivatization at the aryl bromide. Electrophilic aromatic substitution on the thiazole ring is possible, though the reactivity is influenced by the existing substituents.

The combination of these synthetic strategies allows for a systematic exploration of the chemical space around the this compound core, facilitating the development of new compounds with tailored properties.

Advanced Spectroscopic and Crystallographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 2-(4-Bromo-3-methoxyphenyl)thiazole. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, detailed information about the chemical environment of each atom can be obtained.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides characteristic signals for the protons in the molecule. In a related compound, 2-bromo-4-phenyl-1,3-thiazole, the thiazole (B1198619) proton appears as a singlet at 8.16 ppm. nih.govresearchgate.net The aromatic protons of the phenyl ring show multiplets in the range of 7.40–7.92 ppm. nih.govresearchgate.net For a similar structure, 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, the methoxy (B1213986) group protons (-OCH₃) appear as a singlet at approximately 3.77 ppm, and the thiazole proton gives a singlet at 7.13 ppm. nanomedicine-rj.com The protons of the phenyl group are observed between 6.94 and 7.74 ppm. nanomedicine-rj.com

Based on these related structures, the expected ¹H NMR data for this compound in a suitable solvent like CDCl₃ or DMSO-d₆ would be:

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Methoxy (Ar-OCH₃)~3.8SingletN/A
Thiazole-H~7.1 - 8.2SingletN/A
Aromatic-H (Phenyl)~6.4 - 7.5MultipletVarious

This is an interactive data table. The values are based on related compounds and may vary for the specific title compound.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For the related compound 4-bromo-3-methoxyphenol, the carbon attached to the methoxy group resonates at approximately 56.19 ppm, and the aromatic carbons appear in the range of 100.46-156.76 ppm. beilstein-journals.org In another similar compound, 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, the thiazole carbons (C-2, C-4, and C-5) show signals around 168.6, 138.0, and 112.7 ppm, respectively. researchgate.net

The anticipated ¹³C NMR chemical shifts for this compound are summarized below:

Carbon Atom Chemical Shift (δ, ppm)
Methoxy (Ar-OCH₃)~56
Thiazole C-2~168-171
Thiazole C-4~138-151
Thiazole C-5~112-116
Aromatic Carbons~100-160

This is an interactive data table. The values are based on related compounds and may vary for the specific title compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds. The C-H stretching vibrations of the aromatic rings are typically observed in the range of 3100-3000 cm⁻¹. scielo.org.za For a related benzothiazole (B30560) derivative, C-H stretching was noted at 3066-3108 cm⁻¹. researchgate.net The C-N stretching absorption is generally found between 1382-1266 cm⁻¹. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. A study on a similar thiazole derivative showed absorption peaks at approximately 343 nm and 406 nm. scielo.org.za

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. The mass spectrum of a thiazolium bromide derivative showed the molecular ion peak (M+) which confirmed its formation. researchgate.net High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule. For instance, the HRMS data for a triazole-thiadiazole compound was used to confirm its calculated mass. mdpi.com For this compound, the expected molecular weight is approximately 270.13 g/mol .

Single-Crystal X-ray Diffraction Analysis of this compound and Related Structures

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, S...Br Contacts)

The supramolecular architecture of crystals containing the 2-(4-bromo-3-methoxyphenyl) moiety is stabilized by a variety of weak intermolecular interactions. While a crystal structure for the title compound itself is not available in the searched literature, analysis of closely related structures provides significant insight into the expected interactions.

In a related compound, N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}-N-(4-bromo-3-methoxyphenyl)benzenesulfonamide, the crystal packing is primarily governed by C—H⋯π and π–π bonding. nih.gov The molecules are also influenced by weak C—H⋯O hydrogen bonds. nih.gov

Studies on other bromo-thiazole derivatives highlight the importance of other specific interactions. For instance, the crystal structure of 2-Bromo-4-phenyl-1,3-thiazole exhibits short intermolecular S···Br contacts, with a measured distance of 3.5402 (6) Å. researchgate.netnih.gov This type of chalcogen bond is a significant directional interaction that influences molecular assembly. d-nb.info In addition to S...Br contacts, this molecule also displays π–π stacking interactions between the thiazole and phenyl rings of adjacent molecules, with a centroid-centroid distance of 3.815 (2) Å. researchgate.netnih.gov

Hydrogen bonding is another critical factor in the crystal packing of similar structures. In mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles, hydrogen bonds form between the secondary amino group and the bromide anion. d-nb.info In more complex systems, C—H⋯O, C—H⋯N, and C—H⋯S interactions contribute to the formation of extensive three-dimensional networks. researchgate.netiucr.orgcardiff.ac.uk

Table 1: Intermolecular Interaction Data in Related Thiazole Derivatives

Interaction TypeCompoundDistance (Å)Significance
S···Br Contact2-Bromo-4-phenyl-1,3-thiazole3.5402 (6)Stabilizes crystal packing through chalcogen bonding. researchgate.netnih.gov
π–π Stacking2-Bromo-4-phenyl-1,3-thiazole3.815 (2) (centroid-centroid)Links molecules related by a center of symmetry. researchgate.netnih.gov
C—H⋯π InteractionN-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}-N-(4-bromo-3-methoxyphenyl)benzenesulfonamideNot specifiedDominates the crystal packing along with π–π bonding. nih.gov
C—H⋯O Hydrogen BondN-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}-N-(4-bromo-3-methoxyphenyl)benzenesulfonamide3.389 (6) (C⋯O)Assembles molecules into centrosymmetric dimers. nih.gov

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This method maps properties onto the surface that represents the boundary of a molecule in the crystalline environment.

For a derivative containing the N-(4-bromo-3-methoxyphenyl) group, Hirshfeld surface analysis was used to investigate the weak intermolecular interactions. nih.gov The analysis involves mapping normalized contact distances (dnorm) onto the surface. Red regions on the dnorm map indicate contacts shorter than the van der Waals radii sum, highlighting significant interactions, while blue and white regions represent longer and near-van der Waals contacts, respectively. nih.gov

Two-dimensional (2D) fingerprint plots are derived from the Hirshfeld surface, providing a quantitative summary of the different types of intermolecular contacts. These plots display the closest internal (di) versus external (de) distances from the surface. researchgate.net By delineating these plots, the percentage contribution of each specific interaction to the total Hirshfeld surface can be determined. nih.gov

In analyses of similar heterocyclic compounds, H···H contacts typically account for the largest portion of the crystal packing. vensel.orgnih.gov Other significant contributions arise from C···H/H···C, O···H/H···O, and halogen···H contacts. nih.govnih.gov For example, in 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, the contributions are as follows:

H···H: 39.2%

C···H/H···C: 25.2%

Cl···H/H···Cl: 11.4%

O···H/H···O: 8.0% nih.gov

The shape-index and curvedness properties mapped on the Hirshfeld surface can further identify specific features like π–π stacking, which appear as characteristic red and blue triangular patterns. nih.gov This comprehensive analysis confirms the nature and relative importance of the various non-covalent interactions that stabilize the crystal lattice. nih.govnih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations: Ab Initio and Density Functional Theory (DFT) Studies

Ab initio and DFT methods are the cornerstones of modern computational chemistry, offering a powerful lens through which to examine molecular systems. DFT, in particular, has become a standard tool for predicting the properties of organic molecules due to its balance of accuracy and computational cost. Such studies would be essential to understanding the characteristics of 2-(4-Bromo-3-methoxyphenyl)thiazole.

Geometry Optimization and Molecular Structure Prediction

A fundamental step in any computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this would involve calculating key bond lengths, bond angles, and dihedral angles. Without experimental data from techniques like X-ray crystallography, these calculated parameters would serve as the primary source of structural information. However, no such optimization has been published for this specific compound.

Vibrational Frequency Calculations and Spectroscopic Correlation

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations can predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of chemical bonds. The theoretical spectrum is often compared with experimental data to confirm the molecular structure. For this compound, these calculations would help in assigning the characteristic vibrational modes associated with the thiazole (B1198619) and the substituted phenyl rings, but this information is not present in the scientific literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A specific FMO analysis for this compound has not been documented.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals, quantifying the delocalization of electron density. This analysis helps in understanding hyperconjugative interactions and their contribution to the stability of the molecule. An NBO analysis for this compound would reveal the nature of the intramolecular interactions, but the data is currently unavailable.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It illustrates the charge distribution on the molecule's surface, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack). An MEP map for this compound would be invaluable for predicting its reactivity patterns, but no such map has been published.

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier orbitals, several quantum chemical descriptors can be calculated. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. These descriptors provide a quantitative measure of a molecule's reactivity and are instrumental in structure-activity relationship studies. The specific values for these indices for this compound are not available in the literature.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Computational methods, particularly molecular modeling and docking studies, are indispensable tools in modern drug discovery for elucidating the interactions between a ligand, such as this compound, and its biological target at an atomic level. youtube.com These techniques provide critical insights into the binding mechanisms, affinities, and specificities that govern the ligand's biological activity, thereby guiding the rational design of more potent and selective therapeutic agents. youtube.com The thiazole nucleus is a prominent scaffold in many pharmacologically active compounds, and computational studies are frequently employed to explore its potential. nih.govnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. youtube.com For thiazole derivatives, docking studies are crucial for predicting their binding affinity and profiling the key interactions within the active site of a target protein. These studies calculate a scoring function, often expressed as binding energy (e.g., in kcal/mol), which estimates the strength of the ligand-receptor interaction. A lower binding energy generally indicates a more stable complex and higher predicted affinity.

The interaction profile reveals the specific non-covalent forces that stabilize the ligand in the binding pocket. These include:

Hydrogen Bonds: Formed between hydrogen bond donors (like N-H or O-H groups) and acceptors (like nitrogen or oxygen atoms). The thiazole ring's nitrogen atom can act as a hydrogen bond acceptor.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the target, such as the phenyl ring of the thiazole derivative and hydrophobic amino acid residues.

Halogen Bonds: The bromine atom on the phenyl ring of this compound can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein's active site.

π-π Stacking: Aromatic rings, like the phenyl group, can stack with the aromatic side chains of amino acids such as phenylalanine, tyrosine, or tryptophan.

Van der Waals Forces: General attractive or repulsive forces between molecules.

In studies on related thiazole derivatives, specific interactions have been shown to be critical for binding. For example, in a study of thiazole carboxamides as COX inhibitors, docking revealed key hydrogen bonds and hydrophobic interactions responsible for their inhibitory potency. acs.org Similarly, docking studies of 2,4-disubstituted thiazole derivatives as tubulin polymerization inhibitors showed that the 3,4,5-trimethoxyphenyl group engages in significant hydrophobic and hydrophilic interactions within the colchicine (B1669291) binding site. nih.gov The thiazole ring itself was also observed to form sulfur bonds and arene-H bonds. nih.gov

While specific docking data for this compound is not available in the cited literature, data from analogous compounds targeting various receptors can provide a model for its potential interactions. The binding affinity is often quantified by values such as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ), which are determined experimentally but can be predicted computationally. For instance, a series of 4-(4-methoxyphenyl)-2-aminothiazole derivatives showed high binding affinity for human adenosine (B11128) A₃ receptors, with Kᵢ values in the nanomolar range. nih.gov

Derivative TypeTargetPredicted Binding Energy (kcal/mol)Key Interactions Observed in Analogs
Thiazole-Pyrazoline HybridsDNANot specifiedDNA alkylation, hydrogen bonding
2,4-Disubstituted ThiazolesTubulin-13.42Hydrophobic interactions (LeuB248, LysB254), sulfur bonds (AsnB249), arene-H bonds (AsnA101) nih.gov
Thiazole CarboxamidesCyclooxygenase (COX)Not specifiedHydrogen bonds, hydrophobic interactions acs.org
Aminothiazole DerivativesAdenosine A₃ ReceptorNot specified (Kᵢ = 0.79 nM)Hydrogen bonding, hydrophobic interactions nih.gov

Table 1: Representative interaction data from molecular docking studies of various thiazole derivatives. Data is illustrative of the types of interactions and targets studied for this class of compounds.

Structure-based drug design (SBDD) is a rational approach to drug discovery that utilizes the three-dimensional structure of the biological target. youtube.com The process involves identifying a target, determining its 3D structure through methods like X-ray crystallography or NMR spectroscopy, and then using this structural information to design compounds that bind with high affinity and selectivity. youtube.com

For thiazole derivatives, SBDD principles are extensively applied to optimize their therapeutic potential. The thiazole ring serves as a versatile and stable heterocyclic scaffold that can be readily functionalized. nih.govnih.gov The general principles involve:

Scaffold Hopping and Modification: The thiazole core is a proven pharmacophore. SBDD allows for its strategic placement within a molecule to ensure optimal interaction with the target's binding site. Modifications often involve creating 2,4-disubstituted or 2,5-disubstituted thiazoles to explore different interaction vectors. nih.gov

Substitution Pattern Analysis: The activity of thiazole-based compounds is highly dependent on the nature and position of substituents on the phenyl ring and the thiazole core. For this compound, the substituents are key to its interaction profile:

The 4-bromo group can participate in halogen bonding, which can enhance binding affinity and selectivity. It also increases lipophilicity, which can affect cell permeability.

Lead Optimization: Once an initial "hit" or "lead" compound is identified, SBDD guides its optimization. Iterative cycles of computational modeling, chemical synthesis, and biological testing are performed. For example, if docking studies for this compound suggested a nearby pocket in the target protein was unfilled, medicinal chemists could design new analogs with additional functional groups at specific positions to occupy that space and increase binding affinity. Research on thiazole-pyrimidine derivatives used this iterative process to develop potent antiproliferative agents. nih.gov

Structure Activity Relationship Sar Studies of 2 4 Bromo 3 Methoxyphenyl Thiazole Analogues

Impact of Substituent Electronic and Steric Effects on Biological Activity

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties and biological activity. In the context of 2-arylthiazole analogues, the position and nature of halogen substituents are critical determinants of their pharmacological effects.

Phenyl Ring Halogenation : Studies have consistently shown that halogen substitution on the phenyl ring attached to the thiazole (B1198619) is important for biological activity. mdpi.com Specifically, a para-halogen substituent on the phenyl ring has been identified as a key feature for activity in certain series of thiazole derivatives. mdpi.com For instance, in a series of 2-phenylthiazole-4-carboxamides, a 3-fluoro analogue demonstrated a favorable cytotoxic activity profile against multiple cancer cell lines. nih.gov In other studies, compounds with a p-chloro group on the phenyl ring were found to be crucial for antitumor activity. mdpi.com Similarly, the introduction of a 4-chlorophenyl substituent showed the highest anticonvulsant properties in a series of thiazole-linked azoles. mdpi.com The introduction of a 4-Cl substituent to a phenylphthalazine moiety attached to a thiazole core slightly decreased antibacterial activity compared to the unsubstituted version. nih.gov

Thiazole Ring Halogenation : While less common in the reviewed literature for this specific class, direct halogenation of the thiazole ring itself can be a strategy to alter electronic distribution and reactivity, potentially influencing biological outcomes.

Comparative Halogen Effects : The type of halogen also matters. In a series of antimicrobial thiazole derivatives, compounds substituted with bromine (R³ = Br) exhibited the most potent antifungal activity against Aspergillus niger. nih.gov In the same series, replacing bromine with chlorine (R³ = Cl) at the same position led to increased activity against the bacterium Pseudomonas aeruginosa. nih.gov

The table below summarizes the observed effects of halogenation on the biological activity of various thiazole analogues.

Compound SeriesHalogen SubstituentPositionObserved EffectBiological Activity
Thiazole DerivativesHalogenpara-phenylImportant for activityGeneral
2-Phenylthiazole-4-carboxamides3-Fluorometa-phenylGood cytotoxic profileAnticancer
Thiazole Derivativesp-Chloropara-phenylCrucial for activityAntitumor
Thiazole-linked Azoles4-Chlorophenylpara-phenylHighest activityAnticonvulsant
Thiazolyl-phenylphthalazines4-Chloropara-phenyl of phthalazineSlightly decreased activityAntibacterial
Antimicrobial ThiazolesBromoBest activityAntifungal (A. niger)
Antimicrobial ThiazolesChloroIncreased activityAntibacterial (P. aeruginosa)

The methoxy (B1213986) group (-OCH₃) is a common substituent in medicinal chemistry, capable of acting as a hydrogen bond acceptor and influencing conformation and solubility. The methoxyphenyl moiety, particularly in relation to the 2-arylthiazole scaffold, has been a focal point of SAR studies.

Anticancer Activity : A series of compounds known as 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) were developed as potent anticancer agents. nih.govresearchgate.net Within this series, the presence of a 3,4,5-trimethoxy substituted phenyl group was found to be a significant contributor to the potent antiproliferative activity against melanoma and prostate cancer cells. nih.govresearchgate.net The high activity of another anticancer compound was attributed to the presence of a methoxy group on the phenyl ring attached at the second position of the thiazole. nih.gov In a different study on 2-phenylthiazole-4-carboxamide (B13865131) derivatives, a methoxy group at the 4-position of a terminal arylacetamido group improved activity against Caco-2 colorectal cancer cells, while a 2-methoxy substituent maintained high activity against HT-29 and T47D cancer cell lines. nih.gov

Antimicrobial and Other Activities : The influence of methoxy substitution extends to other biological activities. The presence of a 2-(3,4-dimethoxyphenyl)ethanamine substituent at position 4 of the thiazole ring was found to be beneficial for antibacterial activity. nih.gov Conversely, in a different series of antibacterial agents, the presence of a 4-methoxy group on a phenylphthalazine substituent was more detrimental to activity than a 4-chloro group. nih.gov In the context of adenosine (B11128) receptor antagonists, a methoxy group at the 4-position of the phenyl ring in 4-(4-methoxyphenyl)-2-aminothiazole derivatives led to a great increase in binding affinity and selectivity for the human A3 receptor. nih.gov

The following table details the impact of methoxyphenyl substitutions in various thiazole-based compound series.

Compound SeriesMethoxy SubstituentPositionObserved EffectBiological Activity
SMART Analogues3,4,5-TrimethoxyPhenyl at "C" ringImportant for high potencyAnticancer
Anticancer ThiazolesMethoxyPhenyl at C2Contributed to high activityAnticancer
2-Phenylthiazole-4-carboxamides4-MethoxyTerminal arylacetamidoImproved activityAnticancer (Caco-2)
2-Phenylthiazole-4-carboxamides2-MethoxyTerminal arylacetamidoMaintained high activityAnticancer (HT-29, T47D)
Antibacterial Thiazoles2-(3,4-dimethoxyphenyl)ethanamineThiazole at C4Beneficial for activityAntibacterial
Thiazolyl-phenylphthalazines4-MethoxyPhenyl of phthalazineDecreased activityAntibacterial
Adenosine Receptor Antagonists4-MethoxyPhenyl at C4Greatly increased binding affinityA3 Receptor Binding

Beyond halogenated and methoxylated phenyl rings, a wide array of other aryl and heteroaryl substituents have been explored to define the SAR of 2-arylthiazoles.

Aryl Substituents : Simple alkyl substitutions on the phenyl ring can have a significant impact. For example, a meta,para-dimethyl substitution on the phenyl ring was found to be important for cytotoxic activity in one study. mdpi.com In another case, replacing an N,N-dimethyl group on the thiazole with a phenyl ring was essential for activity. mdpi.com The introduction of a bulky adamantyl group also resulted in significant anticonvulsant activity. mdpi.com

Heteroaryl Substituents : The replacement of the phenyl ring with various heteroaryl systems has been a successful strategy to modulate biological activity.

Nitrogen Heterocycles : Linking the thiazole core to other nitrogen-containing heterocycles like pyrazole (B372694), 1,2,4-triazole (B32235), and pyridine (B92270) has yielded compounds with significant biological activities. mdpi.com Analogues containing a 1,2,4-triazole ring showed the highest anticonvulsant properties. mdpi.com The combination of thiazole with pyrazole has been explored for antimicrobial agents. nih.gov

Fused Heterocycles : The introduction of larger, fused ring systems such as phenylphthalazine has been shown to be positive for the antibacterial activity of thiazole derivatives. nih.gov However, replacing the phenylphthalazine with a 1-methylphthalazine (B1618385) was detrimental to activity. nih.gov

Other Heteroaromatics : A broad range of heteroaryl groups, including furyl, thienyls, and 4-methylthiazole, have been well-tolerated in synthetic protocols, indicating their potential for creating diverse pharmacological profiles. acs.org

The table below provides examples of various aryl and heteroaryl substitutions and their effects.

Compound SeriesSubstituentPositionObserved EffectBiological Activity
Cytotoxic Thiazolesm,p-dimethylPhenyl ringImportant for activityCytotoxic
Anticonvulsant ThiazolesAdamantylSignificant activityAnticonvulsant
Thiazole DerivativesPhenylReplaced N,N-dimethyl on thiazoleEssential for activityCytotoxic
Thiazole-linked Azoles1,2,4-TriazoleLinked to thiazoleHighest activityAnticonvulsant
Antibacterial ThiazolesPhenylphthalazinePositive for activityAntibacterial
Antibacterial Thiazoles1-MethylphthalazineReplaced phenylphthalazineDetrimental to activityAntibacterial
VariousFuryl, Thienyl, PyrazoleWell-toleratedGeneral

Correlation Between Molecular Lipophilicity and Pharmacological Response

Lipophilicity, often expressed as the partition coefficient (log P) or distribution coefficient (log D), is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net It affects how a molecule crosses biological membranes and interacts with protein binding pockets. researchgate.netnih.gov

In the study of thiazole analogues, a clear correlation between lipophilicity and pharmacological response has been established.

A study investigating thiazolyl-carbonyl-thiosemicarbazides and their cyclized thiazolyl-azole derivatives found that the most effective anti-inflammatory and antioxidant compounds were those with medium lipophilicity values. nih.gov This suggests that an optimal balance of hydrophilic and lipophilic character is necessary for this specific activity, as excessively high or low lipophilicity could be detrimental.

For a series of 2-arylidenehydrazinyl-4-arylthiazole analogues, a good qualitative correlation was observed between the predicted log P values and their antibacterial activity. nih.gov This indicates that lipophilicity is a key factor governing the antibacterial efficacy of this class of compounds.

Mechanistically, lipophilic groups can play a direct role in target engagement. For instance, the lipophilic 4-(4-(trifluoromethyl)phenyl)thiazole (B1603655) group of certain cholinesterase inhibitors is believed to bind to the peripheral anionic site (PAS) of the enzyme, a key interaction for their inhibitory function. mdpi.com

The cyclization of thiosemicarbazides to form triazoles generally leads to an increase in lipophilicity, likely due to a decrease in the polar character of the molecule. nih.gov This highlights how synthetic modifications can be used to systematically tune lipophilicity.

Strategic Modulation of Thiazole Core and Peripheral Substituents for Enhanced Activity and Selectivity

The rational design of improved 2-arylthiazole-based therapeutic agents involves strategic modifications to both the central thiazole ring and its peripheral substituents. These modulations aim to enhance potency, improve selectivity, and optimize pharmacokinetic properties like solubility and bioavailability.

Core Scaffold and Linker Modification :

In the development of the SMART (4-substituted methoxybenzoyl-aryl-thiazole) series of anticancer agents, a key discovery was that modifying the "B" ring from a thiazolidine (B150603) to a thiazole, along with changing the linker from an amide to a ketone, significantly improved antiproliferative activity from the micromolar to the nanomolar range. nih.govresearchgate.net

To address the poor aqueous solubility of the SMART template, a new series called phenyl-aminothiazoles (PAT) was designed. nih.govresearchgate.net This involved inserting an amino linkage between the "A" (phenyl) and "B" (thiazole) rings. This strategic change markedly improved water solubility and oral bioavailability while maintaining potent nanomolar activity against cancer cell lines. nih.govresearchgate.net

Modulation of Peripheral Substituents :

Systematic alteration of substituents on the aryl rings is a primary strategy. As discussed previously, the introduction of specific halogen and methoxy patterns has been shown to be crucial for enhancing anticancer, antimicrobial, and receptor binding activities. mdpi.comnih.govnih.govnih.gov

Adding a primary carboxamide group to the thiazole ring itself has been shown to significantly improve the potency of Glycogen synthase kinase-3 (GSK-3) inhibitors, resulting in compounds with nanomolar activity. rsc.org

The replacement of simple substituents with larger, more complex heterocyclic systems like phenylphthalazine or 1,2,4-triazole has proven effective for boosting antibacterial and anticonvulsant activities, respectively. mdpi.comnih.gov

These examples demonstrate a clear strategic approach where both the core heterocycle and its decorations are fine-tuned in a synergistic manner to achieve a desired pharmacological profile, balancing potency with drug-like properties.

Preclinical Pharmacological Investigations and Mechanistic Insights

In Vitro Enzyme Inhibition Studies of 2-Arylthiazole Derivatives

The 2-arylthiazole scaffold has proven to be a versatile template for the design of inhibitors targeting a range of enzymes implicated in cancer, microbial infections, and inflammation.

Glutaminase (B10826351) (GLS) Inhibition:

Cancer cells often exhibit a heightened dependence on glutamine metabolism, making the enzyme glutaminase a promising therapeutic target. researchgate.net Glutaminase converts glutamine to glutamate, a crucial step that fuels the tricarboxylic acid (TCA) cycle and supports the synthesis of essential molecules for rapid cell proliferation. researchgate.net The 2-aminothiazole (B372263) nucleus has been identified as a key scaffold for developing glutaminase inhibitors. researchgate.net Through high-throughput screening and subsequent structure-activity relationship (SAR) studies, researchers have optimized compounds based on this scaffold to enhance their inhibitory potency and selectivity for the GAC isoform of glutaminase over GLS2. researchgate.net Although specific data for 2-(4-Bromo-3-methoxyphenyl)thiazole is not detailed, the broader class of 2-arylthiazoles has shown promise in this area. researchgate.netdntb.gov.ua The development of these inhibitors, such as the clinical candidate CB-839, which is based on a thiadiazole structure, highlights the potential of targeting glutaminase in cancer therapy. nih.govresearchgate.net

c-Jun N-terminal Kinase (JNK) Inhibition:

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated by stress stimuli and are implicated in various diseases, including cancer and type-2 diabetes. nih.gov Consequently, JNK inhibitors are considered valuable therapeutic agents. nih.gov A series of 2-thioether-benzothiazole derivatives have been synthesized and shown to be potent and selective allosteric inhibitors of JNK. nih.gov These compounds function by targeting the JIP-JNK interaction site, a novel approach for modulating JNK activity. nih.gov While the specific bromo-methoxy derivative was not the lead compound, the general class of substituted thiazoles and benzothiazoles has demonstrated significant potential in JNK inhibition. nih.govresearchgate.net For instance, a bithiazole analog showed potent inhibitory activity against JNK1, JNK2, and JNK3 with IC50 values of 0.048 µM, 0.47 µM, and 0.077 µM, respectively. researchgate.net

Table 1: JNK Inhibition by a Bithiazole Analog

Kinase Target IC50 (µM)
JNK1 0.048
JNK2 0.47
JNK3 0.077

Data sourced from a study on thiophene (B33073) and thiazole (B1198619) JNK inhibitors. researchgate.net

The rise of antibiotic resistance has spurred the search for new antimicrobial agents. 2-Arylbenzothiazoles have emerged as a promising class of compounds with potential antimicrobial activity. nih.gov One of the key bacterial enzyme targets for these compounds is DNA gyrase, an essential enzyme for bacterial DNA replication. nih.gov

A study on 2-arylbenzothiazole derivatives revealed their inhibitory activity against E. coli DNA gyrase. nih.gov Notably, the p-hydroxy-m-methoxy benzothiazole (B30560) analogue was the most active compound tested, with an IC50 value of 4.85 µM against E. coli gyrase. nih.gov This finding suggests that the substitution pattern on the aryl ring, including methoxy (B1213986) groups, is a critical determinant of antimicrobial activity. Molecular docking studies have further supported these findings, indicating that these compounds can bind effectively to the active site of E. coli gyrase B, interacting with key amino acids like Asp73 and Gly77. nih.gov Other proposed mechanisms for the antibacterial action of thiazole derivatives include the inhibition of enzymes like MurB, which is involved in peptidoglycan synthesis. nih.gov

Table 2: E. coli DNA Gyrase Inhibition by 2-Arylbenzothiazole Derivatives

Compound Description IC50 (µM)
6c p-hydroxy-m-methoxy benzothiazole analogue 4.85
Ciprofloxacin (Control) Standard antibiotic 1.14

Data from a study on 2-arylbenzothiazole derivatives as DNA gyrase inhibitors. nih.gov

Cyclooxygenase (COX) Inhibition:

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. nih.gov The two main isoforms, COX-1 and COX-2, are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Several studies have investigated thiazole and its derivatives as COX inhibitors. nih.govnih.gov For example, a series of 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide derivatives were synthesized and evaluated for their COX inhibitory effects. nih.gov One derivative, in particular, showed the highest activity against COX-2, with 88% inhibition at a 10 µM concentration. nih.gov Another study on thiadiazole-benzothiazole hybrids identified a compound that was a potent and selective inhibitor of COX-1. dergipark.org.tr While specific data for this compound is not available, the general findings indicate that the thiazole scaffold is a viable starting point for developing novel COX inhibitors. nih.govnih.govdergipark.org.tr

5-Lipoxygenase (5-LOX) Inhibition:

The enzyme 5-lipoxygenase (5-LOX) is another critical player in the inflammatory cascade, responsible for the synthesis of leukotrienes. nih.gov Dual inhibitors of COX and 5-LOX are of particular interest for their potential to provide broad-spectrum anti-inflammatory activity. Some benzothiazole derivatives have been shown to possess dual inhibitory activity against 5-LOX and thromboxane (B8750289) A2 synthetase, while having weak effects on COX, indicating a specific mechanism of action. nih.gov The development of diaryl-substituted imidazoles fused to a thiazole ring has also been pursued for their 5-lipoxygenase pathway inhibitory effects. google.com

Alpha-amylase is a key enzyme in carbohydrate metabolism, breaking down starch into simpler sugars. Inhibitors of this enzyme are of interest for the management of postprandial hyperglycemia in diabetes. benthamopen.com Several studies have explored thiazole and related heterocyclic derivatives as potential alpha-amylase inhibitors. benthamopen.comnih.govresearchgate.netnih.govresearchgate.net

For instance, certain 2,4-thiazolidinedione (B21345) derivatives have demonstrated significantly more potent α-amylase inhibition than the standard drug acarbose. benthamopen.com One such derivative displayed an IC50 value of 2.03 µg/ml, compared to 8.26 µg/ml for acarbose. benthamopen.com Molecular docking studies suggest that these compounds bind effectively within the active site cleft of the enzyme. benthamopen.com While direct testing of this compound has not been reported, the consistent finding of α-amylase inhibitory activity among various thiazole-containing scaffolds suggests that this class of compounds warrants further investigation for this therapeutic application. researchgate.netresearchgate.net

Table 3: Alpha-Amylase Inhibition by a 2,4-Thiazolidinedione Derivative

Compound IC50 (µg/ml)
5-arylidene-2,4-thiazolidinedione derivative (1d) 2.03
Acarbose (Standard) 8.26

Data from a study on 2,4-thiazolidinedione derivatives as α-amylase inhibitors. benthamopen.com

Cellular Mechanism of Action Investigations

Beyond enzyme inhibition, the biological effects of 2-arylthiazole derivatives can also be attributed to their interactions with cellular structures, such as cell membranes.

The ability of a compound to traverse or disrupt the cell membrane is fundamental to its mechanism of action. While direct studies on this compound are limited, the broader context of how small molecules interact with lipid bilayers provides some insight. For example, in the context of Alzheimer's disease research, the disruption of cell membranes by amyloid-beta (Aβ) peptides is a key area of investigation. nih.gov Studies have shown that this disruption can occur via a two-step process involving the formation of ion-selective pores followed by nonspecific membrane fragmentation. nih.gov

For antimicrobial agents, the disruption of the cell membrane's integrity is a common mechanism of action. nih.gov The hydrophilic-lipophilic balance of 2-arylbenzothiazole derivatives has been shown to be a crucial factor governing their cellular absorption and, consequently, their antimicrobial activity. nih.gov This suggests that these compounds can modulate membrane permeability, which is a key aspect of their biological effects.

Interaction with DNA Gyrase

While direct studies on the interaction of this compound with DNA gyrase are not extensively documented, research on structurally related compounds provides valuable insights. DNA gyrase, a type II topoisomerase, is a well-established and essential bacterial enzyme, making it a prime target for antibacterial agents. The inhibitory action of compounds against this enzyme disrupts DNA replication and repair, leading to bacterial cell death. Studies on other thiazole derivatives have shown that the thiazole ring can play a crucial role in binding to the gyrase-DNA complex. The presence of a bromophenyl group, in particular, has been noted in other classes of DNA gyrase inhibitors, suggesting that this moiety can contribute to the binding affinity within the enzyme's active site. Further research is necessary to specifically elucidate the binding mode and inhibitory concentration of this compound against DNA gyrase.

Modulation of Apoptosis Pathways

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. While specific studies detailing the apoptotic effects of this compound are limited, research on analogous compounds offers a potential framework. For instance, a structurally similar compound, (4-bromophenyl)(3-hydroxy-4-methoxyphenyl)methanone, has been shown to induce apoptosis by upregulating hTERT, which in turn triggers endoplasmic reticulum stress. This suggests that the 4-bromo-3-methoxyphenyl moiety could be a key pharmacophore in modulating cellular pathways that lead to apoptosis. However, the influence of the thiazole ring in this context for the title compound remains to be specifically investigated.

Receptor Binding and Ligand Selectivity Profiling (e.g., EGFR, VEGFR-2, α-Synuclein Aggregates)

The ability of a compound to selectively bind to specific receptors is a critical determinant of its therapeutic efficacy and side-effect profile.

EGFR and VEGFR-2: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are key tyrosine kinases involved in cancer cell proliferation and angiogenesis. Thiazole-based compounds have been explored as inhibitors of these receptors. While direct binding data for this compound is not available, studies on other thiazole derivatives have demonstrated potent inhibitory activity against VEGFR-2. These studies often highlight the importance of the substituents on the phenyl ring for achieving high-affinity binding to the kinase domain. The bromo and methoxy substitution pattern on the phenyl ring of this compound suggests a potential for interaction with these receptors, but this requires experimental validation.

α-Synuclein Aggregates: The aggregation of α-synuclein is a hallmark of neurodegenerative diseases such as Parkinson's disease. Thiazole-containing compounds have been investigated for their ability to inhibit or disaggregate these protein clumps. The planar nature of the thiazole ring and the potential for specific interactions through its heteroatoms make it a promising scaffold for designing α-synuclein aggregation inhibitors. The specific binding affinity and efficacy of this compound in this context are yet to be determined.

Antimicrobial Efficacy Assessment and Antibiofilm Properties

Thiazole derivatives are well-recognized for their broad-spectrum antimicrobial activities. The unique chemical features of this compound are expected to contribute to its efficacy against a range of microbial pathogens.

Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Strains

Research on various substituted thiazole compounds has consistently demonstrated their potential as antibacterial agents. The mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of the cell membrane. The presence of a halogen, such as bromine, on the phenyl ring is often associated with enhanced antibacterial activity.

While specific minimum inhibitory concentration (MIC) data for this compound against a comprehensive panel of bacteria is not yet available in the public domain, studies on closely related compounds provide an indication of its potential activity. For example, derivatives of 2-amino-4-(4-bromophenyl)thiazole (B182969) have been synthesized and shown to possess moderate antibacterial activity against Gram-positive bacteria.

Table 1: Illustrative Antibacterial Activity of Structurally Related Thiazole Derivatives (Note: This table presents data for related compounds to indicate the potential of the thiazole scaffold and is not direct data for this compound)

Compound/DerivativeBacterial StrainActivity/MIC
2-Amino-4-(4-bromophenyl)thiazole derivativeStaphylococcus aureusModerate
2-Amino-4-(4-bromophenyl)thiazole derivativeBacillus subtilisModerate

This table is for illustrative purposes only, based on general findings for similar compound classes.

Antifungal Activity

The thiazole scaffold is also a key component in several antifungal agents. Investigations into various thiazole derivatives have revealed their efficacy against a range of pathogenic fungi. The mode of action can involve the inhibition of fungal-specific enzymes, such as lanosterol (B1674476) 14α-demethylase, or the disruption of fungal cell membrane integrity.

Specific data on the antifungal spectrum and potency of this compound is an area for future research. However, studies on other bromo-substituted phenylthiazole analogues suggest that this class of compounds holds promise for the development of new antifungal therapies.

Anti-Biofilm Activity

Bacterial biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. The thiazole scaffold has emerged as a promising framework for the development of anti-biofilm agents. These compounds can act by inhibiting the initial attachment of bacteria, disrupting the biofilm matrix, or interfering with quorum sensing, the cell-to-cell communication system that regulates biofilm formation.

While direct experimental data on the anti-biofilm properties of this compound is not currently available, the general anti-biofilm potential of thiazole derivatives is well-established. Further studies are warranted to evaluate the efficacy of this specific compound in preventing and eradicating bacterial biofilms.

Antioxidant Activity Evaluation

Comprehensive searches of scientific literature and chemical databases did not yield specific studies evaluating the antioxidant activity of the compound This compound . While the broader class of thiazole derivatives has been the subject of numerous antioxidant investigations, research focusing explicitly on this particular chemical structure is not publicly available.

Thiazole-containing compounds are recognized for their potential as antioxidant agents, a property often attributed to the heterocyclic ring system and the nature of its substituents. nih.govresearchgate.netnih.gov Scientific investigations into various thiazole derivatives have utilized a range of in vitro assays to quantify their antioxidant potential. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and various electron transfer-based assays. researchgate.netnih.gov These studies often compare the activity of newly synthesized thiazole compounds to standard antioxidants like ascorbic acid and Trolox. nih.gov

For instance, research on different series of thiazole derivatives has demonstrated that their antioxidant efficacy can be significantly influenced by the specific functional groups attached to the thiazole ring. nih.govresearchgate.net However, without direct experimental data for This compound , any discussion of its potential antioxidant activity would be purely speculative.

No data tables with research findings for the antioxidant activity of This compound could be generated as no specific studies were identified.

Conclusion and Future Perspectives in 2 Arylthiazole Research

Current Challenges and Opportunities in Thiazole-Based Drug Development

While thiazole (B1198619) derivatives hold immense promise, there are challenges in their development as drugs. These include optimizing their pharmacokinetic properties, reducing potential toxicity, and overcoming drug resistance. nih.gov However, the versatility of the thiazole scaffold provides numerous opportunities for the design of novel and effective therapeutic agents. ingentaconnect.com

Potential for Multi-Targeted Therapeutic Agents

There is growing interest in developing drugs that can interact with multiple biological targets simultaneously. Thiazole derivatives are well-suited for this approach, as they can be designed to inhibit multiple enzymes or receptors involved in a disease process. nih.gov For example, some thiazole derivatives have shown dual inhibitory effects on enzymes relevant to Alzheimer's disease. nih.gov

Emerging Research Avenues for 2-(4-Bromo-3-methoxyphenyl)thiazole Derivatives (e.g., Radiolabeling for Translational Research)

An exciting area of future research involves the radiolabeling of 2-arylthiazole derivatives for use in translational research, particularly in positron emission tomography (PET) imaging. nih.gov Radiolabeled thiazoles could serve as probes to visualize and quantify biological targets in vivo, aiding in drug development and disease diagnosis. nih.gov For instance, 2-aryl-6-[18F]fluorobenzothiazoles have been developed as potential PET imaging probes for β-amyloid plaques in Alzheimer's disease. nih.gov This highlights the potential for developing radiolabeled derivatives of this compound for similar applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Bromo-3-methoxyphenyl)thiazole, and how can reaction conditions be optimized for yield?

  • Answer : The compound can be synthesized via cyclization reactions using α-bromoacetophenone derivatives and thiosemicarbazones under reflux conditions. For example, cyclization of thiosemicarbazones with α-bromo-4-cyanoacetophenone in ethanol at 80°C yields thiazole derivatives with 66–79% efficiency . Solvent choice (e.g., DMSO or ethanol) and reaction duration (e.g., 4–18 hours) significantly impact yield. Optimization may involve adjusting stoichiometry, using catalysts (e.g., glacial acetic acid), or employing microwave-assisted synthesis to reduce time .

Q. Which spectroscopic and analytical techniques are most effective for confirming the structure and purity of this compound?

  • Answer : Key techniques include:

  • 1H/13C NMR : To confirm substituent positions and aromatic proton environments (e.g., methoxy and bromophenyl groups) .
  • Mass spectrometry (MS) : For molecular ion ([M]+) validation and fragmentation pattern analysis .
  • Melting point analysis : To assess purity (e.g., deviations >2°C suggest impurities) .
  • Elemental analysis : To verify C, H, N, S, and Br content against theoretical values .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the anticancer potential of this compound derivatives?

  • Answer :

  • Cell line screening : Use HCT-116 (colorectal) and MCF-7 (breast) cancer cell lines for GI50 determination via MTT assays. Compare activity to cisplatin controls (e.g., GI50 values <2 µM indicate high potency) .
  • Selectivity assays : Test against non-cancerous lines (e.g., MRC-5 fibroblasts) to assess therapeutic index .
  • Clonogenic assays : Evaluate long-term cytotoxicity at 5–10 µM concentrations .

Q. What strategies are employed to investigate the mechanism of action of thiazole derivatives at the molecular level?

  • Answer :

  • Apoptosis induction : Use flow cytometry to analyze cell cycle arrest (e.g., G1/S phase) and caspase-3/7 activation via fluorometric assays .
  • Western blotting : Detect apoptotic markers (e.g., PARP cleavage, Bax/Bcl-2 ratio) .
  • Molecular docking : Predict binding to targets (e.g., kinases, tubulin) using software like AutoDock. For example, thiazole derivatives may occupy hydrophobic pockets in enzyme active sites .

Q. How do structural modifications (e.g., substituent variations) influence the biological activity of this compound?

  • Answer :

  • Electron-withdrawing groups (e.g., -Br, -CN) enhance anticancer activity by increasing electrophilicity and target binding. For instance, 3f (with -OH and -CH3 substituents) showed GI50 = 1.0 µM against MCF-7 cells .
  • Hydrophobic substituents (e.g., aryl groups) improve membrane permeability and selectivity .
  • Steric effects : Bulky groups (e.g., pentafluorophenyl in 3a') may reduce activity due to hindered binding .

Q. What computational approaches are used to predict the reactivity or bioactivity of this compound?

  • Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with EGFR or topoisomerase II) to estimate binding stability .
  • QSAR models : Corrogate substituent effects with bioactivity data to design optimized analogs .

Methodological Challenges & Solutions

Q. How can researchers resolve ambiguities in structural elucidation caused by overlapping NMR signals in thiazole derivatives?

  • Answer :

  • 2D NMR techniques (e.g., COSY, HSQC) differentiate coupled protons and assign carbon environments .
  • Isotopic labeling : Use deuterated solvents or 15N-labeled precursors to simplify spectra .
  • Crystallography : Single-crystal X-ray diffraction (e.g., using APEX2 software) provides unambiguous confirmation .

Q. What experimental controls are critical when assessing antimicrobial activity of this compound derivatives?

  • Answer :

  • Positive controls : Use standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) .
  • Solvent controls : Ensure DMSO or ethanol vehicles do not inhibit microbial growth at tested concentrations .
  • Minimum Inhibitory Concentration (MIC) : Validate via broth microdilution assays per CLSI guidelines .

Data Interpretation & Contradictions

Q. How should researchers address discrepancies in biological activity data across studies?

  • Answer :

  • Standardize protocols : Use identical cell lines, assay durations, and compound concentrations .
  • Validate purity : Re-test compounds with conflicting results using HPLC (>95% purity) .
  • Meta-analysis : Compare structural analogs to identify trends (e.g., bromine substitution consistently enhances activity) .

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